5,7-bis[(4-nitrobenzyl)oxy]-2-phenyl-4H-chromen-4-one
Description
Properties
Molecular Formula |
C29H20N2O8 |
|---|---|
Molecular Weight |
524.5 g/mol |
IUPAC Name |
5,7-bis[(4-nitrophenyl)methoxy]-2-phenylchromen-4-one |
InChI |
InChI=1S/C29H20N2O8/c32-25-16-26(21-4-2-1-3-5-21)39-28-15-24(37-17-19-6-10-22(11-7-19)30(33)34)14-27(29(25)28)38-18-20-8-12-23(13-9-20)31(35)36/h1-16H,17-18H2 |
InChI Key |
GAKIURFNCXGQQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OCC4=CC=C(C=C4)[N+](=O)[O-])OCC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-bis[(4-nitrobenzyl)oxy]-2-phenyl-4H-chromen-4-one typically involves the reaction of 5,7-dihydroxy-2-phenyl-4H-chromen-4-one with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo reduction to form amino groups.
Reduction: The chromenone core can be reduced under specific conditions.
Substitution: The nitrobenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced chromenone derivatives.
Substitution: Formation of substituted chromenone derivatives.
Scientific Research Applications
Chemistry: 5,7-bis[(4-nitrobenzyl)oxy]-2-phenyl-4H-chromen-4-one is used as a building block in organic synthesis, particularly in the development of new chromenone derivatives with potential biological activities .
Biology: This compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases, including cancer and inflammatory disorders .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as UV-absorbing agents .
Mechanism of Action
The mechanism of action of 5,7-bis[(4-nitrobenzyl)oxy]-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The chromenone core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Comparison of Molecular Properties
*Estimated based on structural similarity.
Key Observations :
- Solubility : Nitro groups may reduce lipophilicity compared to benzyl or methyl analogs, affecting bioavailability. For instance, benzyloxy-substituted flavones (e.g., C₃₆H₂₈O₅) exhibit higher hydrophobicity .
- Steric Hindrance : Nitrobenzyl groups are less bulky than tert-butyl or glycosyl substituents (e.g., ), suggesting moderate steric effects .
Key Observations :
- Antifungal Activity : While 2-phenyl-4H-chromen-4-one derivatives show antifungal properties against Candida , nitro groups may enhance activity by increasing electrophilicity, though direct evidence is lacking.
- Enzyme Inhibition : Fluorophenyl-substituted flavones (e.g., 2-(4-fluorophenyl)-7-hydroxy-4H-chromen-4-one) exhibit potent acetylcholinesterase inhibition . Nitro groups, being stronger electron-withdrawing groups, could similarly improve binding to enzyme active sites.
- Cytotoxicity : Methyl and benzyl analogs demonstrate low cytotoxicity , but nitro groups may introduce reactive metabolites, necessitating further study.
Biological Activity
The compound 5,7-bis[(4-nitrobenzyl)oxy]-2-phenyl-4H-chromen-4-one is a derivative of the flavonoid chrysin, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of This compound can be represented as follows:
This compound is synthesized by modifying chrysin to improve its solubility and biological activity. The introduction of nitrobenzyl groups enhances its pharmacological profile, making it a subject of interest in medicinal chemistry .
Antioxidant Properties
Flavonoids are known for their antioxidant capabilities. Studies indicate that This compound exhibits significant antioxidant activity, which is crucial for reducing oxidative stress in various biological systems. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a key role .
Neuroprotective Effects
Research has shown that this compound can inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. In vitro studies demonstrate that it significantly reduces Aβ-induced neurotoxicity in neuronal cell lines, suggesting its potential as a neuroprotective agent .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes related to neurodegeneration:
- Acetylcholinesterase (AChE) : It shows promising inhibitory activity against AChE, which is vital for maintaining cholinergic function in the brain.
- Butyrylcholinesterase (BuChE) : The compound also inhibits BuChE, indicating a dual action that may enhance cognitive function by preventing the breakdown of acetylcholine .
Anti-inflammatory Activity
In addition to its neuroprotective effects, This compound demonstrates anti-inflammatory properties. It has been shown to down-regulate pro-inflammatory cytokines in various cellular models, which could be beneficial in treating inflammatory diseases .
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activity of the compound:
| Activity | IC50 (μM) | Reference |
|---|---|---|
| AChE Inhibition | 0.62 | |
| BuChE Inhibition | 0.69 | |
| Aβ Aggregation Inhibition | 0.74 | |
| Antioxidant Capacity | 1.10 |
These results highlight the compound's potential as a multitarget drug for neurodegenerative diseases.
Animal Studies
In animal models of Alzheimer's disease, administration of This compound resulted in improved cognitive function and reduced amyloid plaque formation. These findings support its therapeutic potential and warrant further investigation into its mechanisms of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
